

Application Notes & Protocols for Screening Inhibitors of tRNA^{Ala}-lysine Synthetase (TilS)

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Compound of Interest

Compound Name: Lysidine

Cat. No.: B1675763

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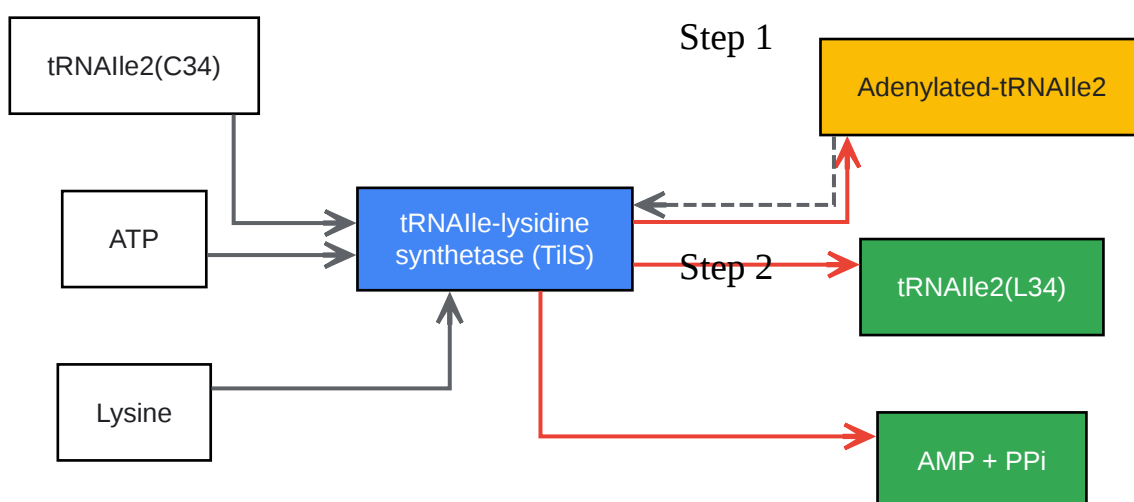
Introduction

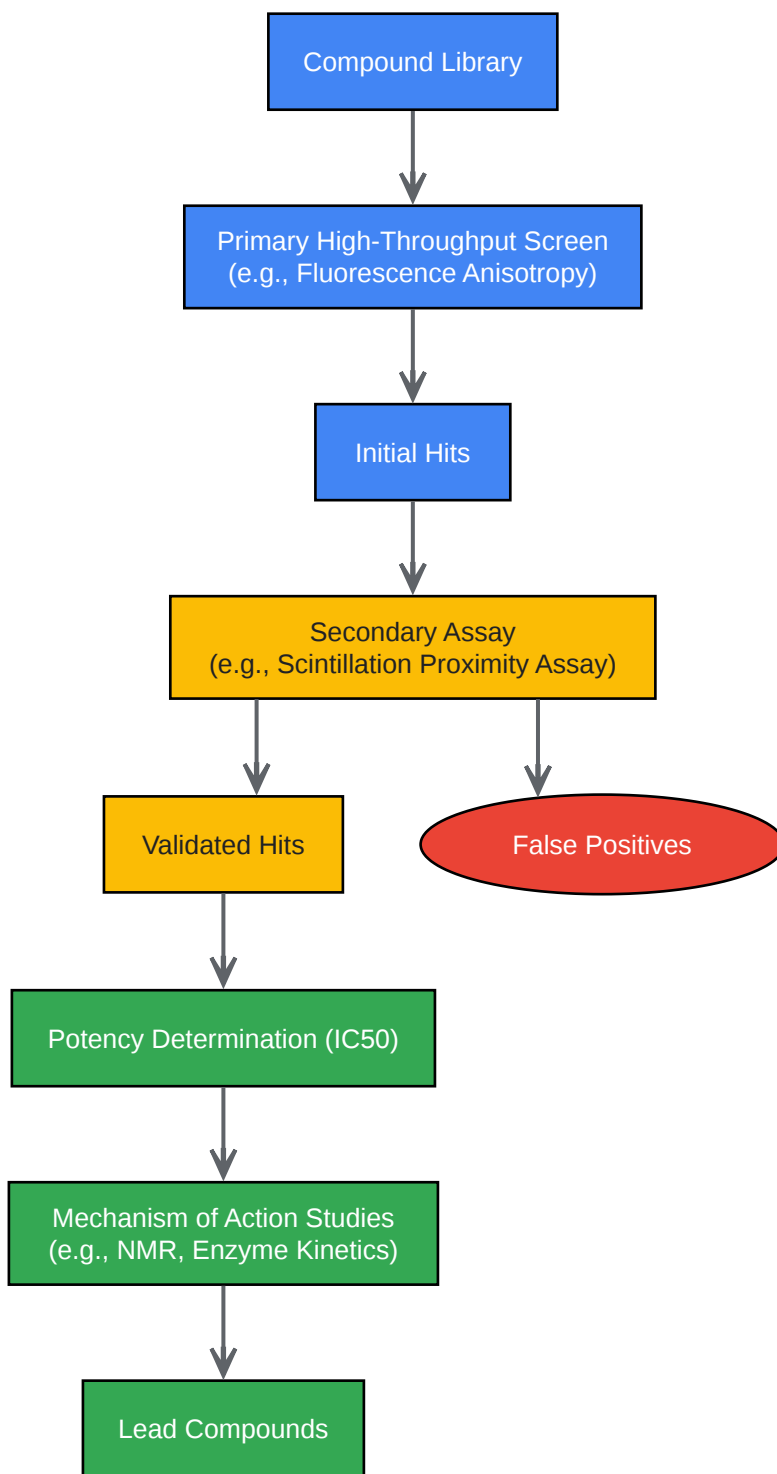
tRNA^{Ala}-**lysine** synthetase (TilS) is a crucial enzyme in most bacteria responsible for the modification of tRNA^{Ala} at the wobble position (C34) with lysine.[1][2][3] This modification, forming **lysine** (L), is essential for the correct decoding of the AUA codon as isoleucine instead of methionine.[1][4] The absence of this modification can lead to missense errors during protein synthesis, making TilS essential for bacterial viability.[5] This essentiality, coupled with its absence in eukaryotes, makes TilS a promising target for the development of novel antibacterial agents.

These application notes provide a comprehensive overview of the methodologies available for screening and identifying inhibitors of TilS. The protocols detailed below are designed for high-throughput screening (HTS) and subsequent validation of potential inhibitor candidates.

Biological Pathway and Mechanism

TilS catalyzes the formation of **lysine** on tRNA^{Ala} in an ATP-dependent two-step reaction.[2][3] First, the enzyme adenylates the C34 of the tRNA, forming an adenylated tRNA intermediate. Subsequently, it facilitates the attachment of a lysine molecule to this activated cytidine. This modification ensures the specific recognition of the AUA codon by the isoleucyl-tRNA synthetase (IleRS).[5]





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